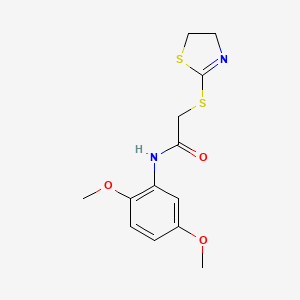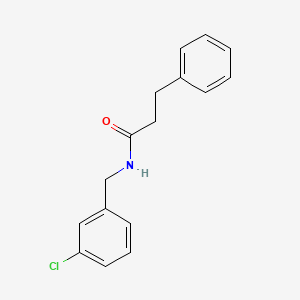![molecular formula C23H21NO2 B5786114 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibitor VIII works by binding to the ATP-binding site of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ and inhibiting its activity. This leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ by 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone has been found to have several biochemical and physiological effects. It has been shown to promote the survival of neurons, reduce inflammation, and enhance the formation of new blood vessels. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone in lab experiments is its specificity for 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibition. This allows researchers to study the downstream effects of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibition without interfering with other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone. One potential area of research is the development of more potent and selective 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibitors. Additionally, the therapeutic potential of this compound in various diseases, including cancer, Alzheimer's disease, and bipolar disorder, warrants further investigation. Finally, the use of this compound in combination with other drugs or therapies could lead to enhanced therapeutic effects.
In conclusion, 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone is a promising compound for scientific research due to its potential therapeutic applications in various diseases. Its specificity for 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibition and downstream effects make it a valuable tool for studying cellular processes. Further research is needed to fully understand the therapeutic potential of this compound and develop more potent and selective 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ inhibitors.
Synthesemethoden
The synthesis of 1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone involves the reaction of 1H-indole-3-carbaldehyde and 2-(1-naphthyloxy)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been found to inhibit the activity of glycogen synthase kinase-3β (1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanoneβ), an enzyme that plays a crucial role in the regulation of several cellular processes.
Eigenschaften
IUPAC Name |
1-[1-(2-naphthalen-1-yloxyethyl)indol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-22(25)20-16-24(21-12-6-5-11-19(20)21)14-15-26-23-13-7-9-17-8-3-4-10-18(17)23/h3-13,16H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFKOLLZQKFWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-indol-3-yl}propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)

![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)



![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)
![1,3,8-trimethyl-10-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5786133.png)
